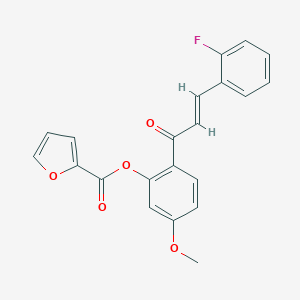

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate

Description

Properties

IUPAC Name |

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO5/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)20(13-15)27-21(24)19-7-4-12-26-19/h2-13H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBDBGXJGQSXSB-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation for Acryloyl Intermediate

The Claisen-Schmidt reaction between 2-fluorobenzaldehyde and 2-hydroxy-5-methoxyacetophenone under basic conditions yields (E)-3-(2-fluorophenyl)acryloyl-5-methoxyphenol. This method, adapted from similar syntheses of acryloyl-ferrocene derivatives and indole-based acryloyls, proceeds via deprotonation of the acetophenone methyl group, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated ketone.

Typical Conditions :

-

Base : Potassium hydroxide (KOH, 1.2 equiv.) or sodium hydroxide (NaOH).

-

Solvent : Ethanol or tetrahydrofuran (THF).

-

Temperature : Room temperature to 80°C.

-

Reaction Time : 20 minutes (mechanochemical grinding) to 8 hours (solution phase).

The E-configuration is favored due to steric hindrance between the 2-fluorophenyl and methoxy groups, as evidenced by X-ray crystallography in analogous compounds.

Esterification with Furan-2-Carbonyl Chloride

Acyl Chloride Preparation

Furan-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride (1.1 equiv.) in dichloromethane (DCM) with catalytic dimethylformamide (DMF). The reaction is exothermic and requires cooling to 0–5°C during reagent addition.

Procedure :

-

Dissolve furan-2-carboxylic acid (1.0 equiv.) in anhydrous DCM.

-

Add oxalyl chloride dropwise under argon, followed by DMF (2 drops).

-

Stir at room temperature for 2 hours, then evaporate solvents to isolate furan-2-carbonyl chloride.

Ester Coupling

The phenolic hydroxyl group of (E)-3-(2-fluorophenyl)acryloyl-5-methoxyphenol reacts with furan-2-carbonyl chloride in the presence of triethylamine (TEA, 2.0 equiv.) to form the target ester.

Optimized Conditions :

-

Solvent : Dichloromethane or THF.

-

Temperature : 0°C initially, warming to room temperature.

-

Reaction Time : 12 hours.

-

Workup : Wash with saturated NaHCO₃, brine; dry over Na₂SO₄.

Purification and Characterization

Column Chromatography

Crude products are purified via flash silica chromatography using gradients of petroleum ether (PE) and ethyl acetate (EA). For example, a PE:EA (10:1) eluent effectively separates the target compound from unreacted starting materials.

Spectroscopic Validation

Comparative Analysis of Methodologies

Mechanochemical vs. Solution-Phase Condensation

Grinding methods reduce reaction times to 20 minutes but require post-reaction extraction. Solution-phase reactions offer better scalability but necessitate longer stirring (8 hours).

Solvent Impact on Esterification

Polar aprotic solvents (THF, DMF) accelerate acyl chloride reactivity but may promote side reactions. Nonpolar solvents (DCM) improve selectivity, albeit with slower kinetics.

Challenges and Mitigation Strategies

Regioselectivity in Acryloyl Formation

Competing aldol addition byproducts are minimized using excess base (1.5 equiv. KOH) and low temperatures (0°C).

Hydrolysis of Acyl Chloride

Moisture-sensitive reactions require rigorous anhydrous conditions. Molecular sieves (4Å) are added to absorb traces of water.

Scalability and Industrial Relevance

Patent WO2016170545A1 highlights the economic viability of acyl chloride-mediated esterifications for kilogram-scale production. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with analogous molecules:

Key Comparative Findings

Substituent Effects on Bioactivity

- Methoxy vs. Hydroxy Groups: Curcumin analogs (3e, 3d) demonstrate that methoxy groups enhance antioxidant activity by stabilizing radical intermediates, while hydroxyl groups improve ACE inhibition through hydrogen bonding .

- Halogenated Phenyl Rings : The 2-fluorophenyl group in the target compound contrasts with chlorophenyl/bromophenyl groups in acetamide derivatives . Fluorine’s small size and high electronegativity may improve metabolic stability and membrane permeability compared to bulkier halogens.

Core Structure Differences

- Furan Carboxylate vs. Cyclopentanone/Cyclohexanone: Curcumin analogs with cyclopentanone/cyclohexanone cores exhibit tyrosinase and HIV-1 protease inhibition , likely due to ketone-mediated interactions.

- Benzofuran vs. Furan : Benzofuran derivatives (e.g., ) show pharmacological activity attributed to their extended aromatic systems . The target compound’s simpler furan ring may limit planar interactions but improve solubility.

Biological Activity

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Acrylate moiety : This functional group is known for its reactivity and potential to form various derivatives.

- Fluorophenyl substitution : The presence of fluorine enhances lipophilicity and may improve biological interactions.

- Furan-2-carboxylate group : This component contributes to the overall stability and reactivity of the compound.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities, potentially including:

- Anticancer properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

- Antioxidant activity : The compound's structure may allow it to scavenge free radicals, protecting cells from oxidative stress.

- Enzyme inhibition : Potential interactions with enzymes involved in metabolic pathways could lead to therapeutic applications.

Cytotoxicity Studies

Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on related acrylate derivatives have shown significant cytotoxic effects against human cancer cell lines such as:

- HeLa (cervical cancer)

- A549 (lung cancer)

- HT-29 (colon cancer)

Table 1 summarizes the cytotoxic effects observed in various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15.0 | Apoptosis induction |

| Compound B | A549 | 20.5 | Cell cycle arrest |

| Compound C | HT-29 | 12.0 | ROS generation |

Mechanistic Insights

The mechanism of action for this compound may involve:

- Inhibition of signaling pathways : Similar compounds have been shown to disrupt pathways such as NF-kB, leading to reduced inflammation and tumor growth.

- DNA damage response : Some derivatives induce DNA damage, triggering repair mechanisms that can result in apoptosis in cancer cells.

Case Studies

- Study on Fluorinated Compounds : A study highlighted the enhanced bioactivity of fluorinated aromatic compounds, which often exhibit increased membrane permeability and interaction with biological targets. This suggests that this compound may leverage these properties for improved therapeutic efficacy .

- Antioxidant Activity Assessment : Another research effort assessed the antioxidant properties of structurally similar compounds using DPPH and ABTS assays, indicating that modifications in the phenolic structure significantly affect their scavenging abilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.